2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
Description
2-{[(Tert-Butoxy)Carbonyl]Amino}-1-Methylcyclopentane-1-Carboxylic Acid is a cyclopentane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a methyl substituent at the 1-position. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis due to its stereochemical stability and compatibility with peptide coupling reactions. Its synthesis involves modifications of 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, as described in Reference Examples 87 and 88 of the European Patent EP 4 374 877 A2 . The Boc group serves as a protective moiety for the amino functionality, enabling selective deprotection during multi-step synthetic routes.
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid typically involves the protection of an amine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily undergoes reactions involving the Boc protecting group. These include:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 for selective cleavage.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Deprotection involves the cleavage of the Boc group, usually facilitated by acids, resulting in the formation of a free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-1-Hydroxycyclopentane Carboxylic Acid
Unlike the Boc-protected derivative, the hydroxyl group enhances hydrophilicity, which may improve solubility in aqueous systems but reduce stability under acidic conditions.
(1S,3R)-3-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid
Its synthesis involves hydrogenation of a cyclopentene precursor, differing from the methyl-substituted derivative’s route .
(2R)- and (2S)-2-{[(tert-Butoxy)Carbonyl]Amino} Derivatives
These enantiomers (CAS: 3512-17-2 and related) exhibit identical functional groups but differ in stereochemistry at the 2-position. The (R)- and (S)-configurations influence chiral recognition in drug-receptor interactions, making them critical for asymmetric synthesis . For instance, the (S)-enantiomer may show higher affinity for specific biological targets compared to the methylcyclopentane analog.
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Key Functional Groups | Solubility Profile | Applications |
|---|---|---|---|---|
| 2-{[(Boc)Amino]-1-Methylcyclopentane-1-COOH | Methyl (1), Boc-Amino (2) | Boc-protected amine, carboxylic acid | Moderate (organic solvents) | Pharmaceutical intermediates |
| 2-Amino-1-Hydroxycyclopentane Carboxylic Acid | Hydroxyl (1), Amino (2) | Free amine, hydroxyl, carboxylic acid | High (aqueous) | Bioactive analog of serine/threonine |
| (1S,3R)-3-[(Boc)Amino]-1-Isopropylcyclopentane-COOH | Isopropyl (1), Boc-Amino (3) | Boc-protected amine, carboxylic acid | Low (steric hindrance) | Chiral scaffolds in drug design |
| (2R)-2-[(Boc)Amino] Derivatives | Variable (e.g., hydroxypyridine) | Boc-protected amine, heterocycles | Depends on substituents | Targeted asymmetric synthesis |
Research Findings and Implications
- Steric Effects : The 1-methyl group in the title compound provides intermediate steric bulk compared to the isopropyl analog, balancing solubility and reactivity in coupling reactions .
- Boc Protection: The Boc group’s stability under basic conditions contrasts with the hydrolytic lability of free amino/hydroxyl groups in 2-amino-1-hydroxycyclopentane carboxylic acid, making the former preferable for stepwise syntheses .
- Stereochemical Impact : Enantiomeric variants (e.g., (2R)- vs. (2S)-) demonstrate divergent pharmacological profiles, underscoring the need for precise stereocontrol in medicinal chemistry .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, with the CAS number 1555873-76-1, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentane structure with a tert-butoxycarbonyl group and an amino acid moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- LogP : 2.16 (indicating moderate lipophilicity)
- Polar Surface Area : 76 Ų
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.3 g/mol |
| LogP | 2.16 |
| Polar Surface Area | 76 Ų |
The biological activity of this compound is primarily attributed to its structural components that mimic natural amino acids, potentially allowing it to interact with various biological receptors and enzymes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other amino acid derivatives. For instance, compounds with similar structures have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
- Cell Viability and Neuroprotection : In vitro studies have indicated that compounds structurally related to this compound can enhance cell viability in neuronal cultures exposed to toxic agents like amyloid beta (Aβ) peptides. This suggests a potential neuroprotective role .
Case Studies
Several case studies provide insight into the biological activities associated with this compound:
- Neuroprotective Effects : A study investigated the effects of similar compounds on astrocytes exposed to Aβ1-42. Results indicated that these compounds could significantly improve cell viability and reduce oxidative stress markers, such as malondialdehyde (MDA), suggesting a protective effect against neurotoxicity .
- Antioxidant Activity : In models of oxidative stress induced by scopolamine, related compounds demonstrated a reduction in oxidative stress markers and improved antioxidant capacity, indicating their potential as therapeutic agents in conditions like Alzheimer's disease .
Research Findings
Recent research has focused on synthesizing derivatives of amino acids to explore their pharmacological potential. The synthesis of this compound was achieved through established methods involving the Petasis reaction, which allows for the efficient formation of amino acids from boronic acids and carbonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
